molecular formula C13H12O4 B048780 Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate CAS No. 121071-86-1

Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate

Cat. No. B048780
M. Wt: 232.23 g/mol
InChI Key: UHGSWZFWUMAHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate, also known as MHN, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism Of Action

The mechanism of action of Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate as a fluorescent probe for ROS involves the oxidation of the hydroxyl group in the naphthalene ring by ROS, leading to the formation of a highly fluorescent compound. This reaction is selective for ROS and does not occur with other reactive species, making Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate a specific and sensitive probe for ROS detection.

Biochemical And Physiological Effects

Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes in cells or tissues. This makes it a safe and reliable tool for studying ROS in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate as a fluorescent probe for ROS is its high selectivity and sensitivity, allowing for accurate detection and measurement of ROS levels in biological systems. However, one limitation is that Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate is not membrane-permeable, meaning it cannot be used to detect ROS within cells or tissues. Additionally, Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate has a relatively short fluorescent lifetime, limiting its use in certain experimental settings.

Future Directions

There are several future directions for research related to Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate. One area of interest is the development of novel derivatives of Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate with improved properties, such as increased membrane permeability or longer fluorescent lifetimes. Another direction is the use of Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate in in vivo imaging studies to investigate the role of ROS in various disease states, such as cancer or neurodegenerative disorders. Additionally, Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate may have potential as a therapeutic agent for ROS-related diseases, although further research is needed to explore this possibility.

Synthesis Methods

Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate can be synthesized through a multi-step process, starting with the reaction of 2-naphthol with acetic anhydride to form 2-acetylnaphthalene. This intermediate is then reacted with sodium borohydride to reduce the ketone group, followed by treatment with methyl iodide to form the final product, Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate.

Scientific Research Applications

Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate has been studied for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a role in various physiological processes, but can also cause damage to cells and tissues if their levels become too high. Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate is able to selectively react with ROS, producing a fluorescent signal that can be detected and measured. This makes Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate a useful tool for studying the role of ROS in various biological systems.

properties

CAS RN

121071-86-1

Product Name

Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate

InChI

InChI=1S/C13H12O4/c1-17-13(16)12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-5,14H,6-7H2,1H3

InChI Key

UHGSWZFWUMAHPQ-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O

Canonical SMILES

COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O

synonyms

MDONHA
methyl 3,4-dihydro-1-oxo-2(1H)-naphthylidenehydroxyacetate

Origin of Product

United States

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